6-(1,3-benzodioxol-5-yl)-2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]pyridazin-3-one
Description
The compound 6-(1,3-benzodioxol-5-yl)-2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]pyridazin-3-one is a heterocyclic molecule featuring three distinct moieties:
- A pyridazin-3-one core, a six-membered ring with two adjacent nitrogen atoms and a ketone group.
While direct crystallographic data for this compound are unavailable, structural determination of similar molecules often employs tools like the SHELX software suite, widely used for small-molecule refinement .
Properties
IUPAC Name |
6-(1,3-benzodioxol-5-yl)-2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O4/c26-21-10-8-17(16-7-9-19-20(12-16)29-14-28-19)23-25(21)13-22(27)24-11-3-5-15-4-1-2-6-18(15)24/h1-2,4,6-10,12H,3,5,11,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YETDWIHCSGTHHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CN3C(=O)C=CC(=N3)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Pyridazinone Derivatives
Compound 3a-3h (): These 5-chloro-6-phenyl-2-substituted pyridazin-3(2H)-ones share the pyridazinone core but differ in substituents. For example:
- Substituents: Chlorine at position 5 and phenyl at position 6 vs. the target compound’s benzodioxol and dihydroquinoline groups.
| Property | Target Compound | Compound 3a-3h (Example) |
|---|---|---|
| Core Structure | Pyridazin-3-one | Pyridazin-3-one |
| Position 6 Substituent | 1,3-Benzodioxol-5-yl | Phenyl |
| Position 2 Substituent | 3,4-Dihydro-2H-quinolin-1-yl-oxoethyl | Alkyl/aryl halides |
| Biological Activity | Not reported | Anticancer (hypothesized) |
Key Insight: The benzodioxol group in the target compound may enhance metabolic stability compared to phenyl, while the dihydroquinoline chain could improve receptor binding affinity.
Benzodioxol-Containing Heterocycles
Compound 5 (): A tetrahydrobenzothieno[2,3-d]pyrimidin-4-one derivative with a benzodioxol group and sulfanyl linkage.
- Structural Similarities : Both compounds incorporate 1,3-benzodioxol-5-yl and ketone groups.
- Biological Activity : Induces apoptosis in colorectal cancer cells (IC₅₀ = 3.29 μM) .
Molecule 831 ():
A pyridine-linked benzodioxol derivative with a cyclopropane moiety.
- Functional Differences: The pyridazinone core in the target compound vs. pyridine in Molecule 831.
Quinoline-Based Compounds
6-{5-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-1,3,4-oxadiazol-2-yl}quinoline ():
- Substituent Comparison: The dihydroquinoline in the target compound vs. oxadiazole-pyrazole-quinoline in this analog.
Q & A
Basic Research Questions
Q. What are the critical parameters for optimizing the multi-step synthesis of 6-(1,3-benzodioxol-5-yl)-2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]pyridazin-3-one?
- Methodological Answer : Key parameters include reaction temperature (e.g., 60–100°C for cyclization steps), solvent polarity (e.g., DMF or THF for oxadiazole formation), and catalyst selection (e.g., palladium catalysts for cross-coupling reactions). Reaction time optimization (12–48 hours) and purification techniques (e.g., column chromatography with silica gel or preparative HPLC) are critical to minimize by-products and improve yield (>60%) . Design of Experiments (DoE) and response surface methodology can systematically evaluate interactions between variables .
Q. How can the molecular structure of this compound be confirmed post-synthesis?
- Methodological Answer : Use a combination of analytical techniques:
- NMR spectroscopy (1H, 13C, and 2D-COSY) to verify connectivity of the benzodioxole, pyridazinone, and quinoline moieties .
- X-ray crystallography to resolve stereochemistry and confirm bond lengths/angles .
- High-resolution mass spectrometry (HRMS) for exact mass validation (±5 ppm accuracy) .
Q. What methodological approaches are used to identify potential pharmacological targets for this compound?
- Methodological Answer :
- In vitro binding assays (e.g., competitive displacement assays using radiolabeled ligands) to screen for interactions with receptors like serotonin or dopamine transporters .
- Molecular docking studies (AutoDock Vina or Schrödinger Suite) to predict binding affinities to targets such as kinase enzymes or GPCRs .
- Transcriptomic profiling (RNA-seq) of treated cell lines to identify differentially expressed genes linked to therapeutic pathways .
Advanced Research Questions
Q. How can researchers address inconsistencies in reported synthetic yields or by-product profiles for this compound?
- Methodological Answer :
- Reproducibility checks : Validate reaction conditions (e.g., inert atmosphere, moisture control) and reagent purity .
- By-product characterization : Use LC-MS/MS or GC-MS to identify impurities (e.g., uncyclized intermediates or oxidation by-products) .
- Meta-analysis : Compare data across studies to identify trends (e.g., higher yields in polar aprotic solvents vs. non-polar solvents) .
Q. What strategies are recommended for establishing structure-activity relationships (SAR) for analogs of this compound?
- Methodological Answer :
- Systematic substitution : Synthesize derivatives with modifications to the benzodioxole (e.g., halogenation) or quinoline (e.g., alkyl chain elongation) groups .
- Computational QSAR modeling : Use Gaussian or MOE to correlate electronic properties (HOMO/LUMO energies) with bioactivity .
- Biological testing : Compare IC50 values across analogs in enzyme inhibition assays (e.g., COX-2 or PDE5) to identify critical functional groups .
Q. How should researchers evaluate the compound’s metabolic stability and toxicity in preclinical models?
- Methodological Answer :
- In vitro microsomal assays (human/rat liver microsomes) to measure metabolic half-life (t1/2) and identify major metabolites via UPLC-QTOF .
- In vivo toxicity profiling : Administer escalating doses in rodent models (OECD Guideline 423) to assess organ toxicity (histopathology) and hematological parameters .
- Reactive metabolite screening : Use glutathione trapping assays to detect electrophilic intermediates .
Q. What experimental designs are suitable for resolving contradictory data on the compound’s mechanism of action?
- Methodological Answer :
- Orthogonal assays : Combine calcium flux assays (FLIPR) and Western blotting (phospho-kinase detection) to confirm target engagement .
- Knockout models : Use CRISPR-Cas9 to delete putative targets (e.g., specific GPCRs) in cell lines and assess loss of compound activity .
- Dose-response curves : Compare Hill slopes and maximal efficacy (Emax) across studies to identify assay-specific artifacts .
Q. How can environmental stability and degradation pathways of this compound be studied?
- Methodological Answer :
- Photodegradation studies : Expose the compound to UV light (λ = 254 nm) in aqueous solutions and analyze degradation products via HPLC-DAD .
- Hydrolysis kinetics : Measure pH-dependent degradation rates (e.g., t1/2 in acidic vs. alkaline buffers) using NMR monitoring .
- Ecotoxicity assays : Test effects on model organisms (Daphnia magna or zebrafish embryos) per OECD guidelines to assess environmental risk .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
